![molecular formula C10H15N3O4S B13274817 N-[3-(Methylamino)propyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13274817.png)
N-[3-(Methylamino)propyl]-2-nitrobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Methylamino)propyl]-2-nitrobenzene-1-sulfonamide is an organic compound with a complex structure that includes a methylamino group, a nitro group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Methylamino)propyl]-2-nitrobenzene-1-sulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 3-(methylamino)propylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-nitrobenzenesulfonyl chloride+3-(methylamino)propylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Methylamino)propyl]-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, and an appropriate solvent such as ethanol.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
Reduction: The major product is N-[3-(Methylamino)propyl]-2-aminobenzene-1-sulfonamide.
Substitution: The products depend on the nucleophile used; for example, using an amine nucleophile can yield a new sulfonamide derivative.
Scientific Research Applications
N-[3-(Methylamino)propyl]-2-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(Methylamino)propyl]-2-nitrobenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamide group can also interact with specific proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(Dimethylamino)propyl]-2-nitrobenzene-1-sulfonamide
- N-[3-(Methylamino)propyl]-2-aminobenzene-1-sulfonamide
- N-[3-(Methylamino)propyl]-2-nitrobenzene-1-sulfonyl chloride
Uniqueness
N-[3-(Methylamino)propyl]-2-nitrobenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C10H15N3O4S |
|---|---|
Molecular Weight |
273.31 g/mol |
IUPAC Name |
N-[3-(methylamino)propyl]-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C10H15N3O4S/c1-11-7-4-8-12-18(16,17)10-6-3-2-5-9(10)13(14)15/h2-3,5-6,11-12H,4,7-8H2,1H3 |
InChI Key |
HSZUKQNDZVLHTP-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13274741.png)
![2-[(But-2-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid](/img/structure/B13274743.png)
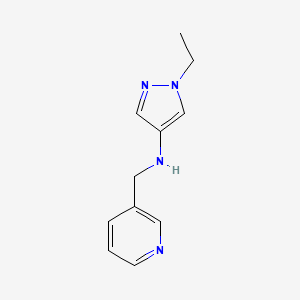

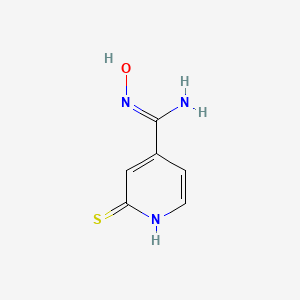
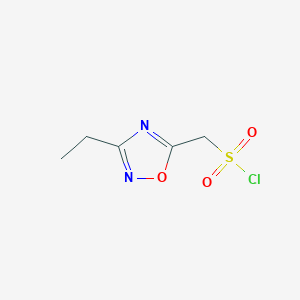

![2-{Bicyclo[2.2.2]octan-1-yl}ethan-1-amine](/img/structure/B13274772.png)
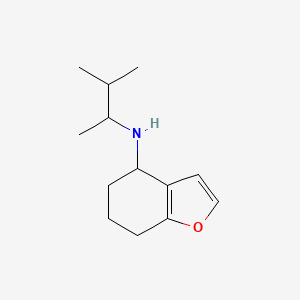
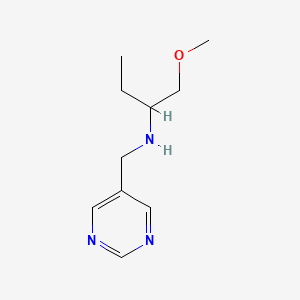
![5-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13274797.png)
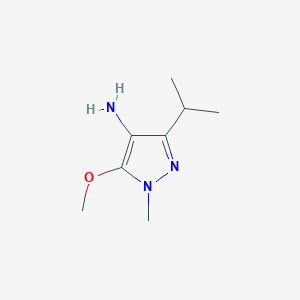
![Ethyl[2-(pyrimidin-2-yl)ethyl]amine](/img/structure/B13274811.png)
